N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide
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Overview
Description
N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring fused with a pyrimidine ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the pyrimidine derivative through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
- N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)ethanamide
- N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)propionamide
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the acyl chain connecting the benzo[d]thiazole and pyrimidine rings.
- Unique Properties: N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific acetamide linkage, which may confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
64126-62-1 |
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Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(5-methyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-3-4-11-10(7-9)18-14(21-11)19-12(20)8-17-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
KRWYQFDVQBMEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)CNC3=NC=CC=N3 |
Origin of Product |
United States |
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